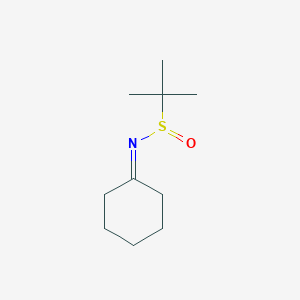

N-Cyclohexylidene-2-methylpropane-2-sulfinamide

描述

属性

IUPAC Name |

N-cyclohexylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS/c1-10(2,3)13(12)11-9-7-5-4-6-8-9/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELUBRHLPUTXTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylidene-2-methylpropane-2-sulfinamide typically involves the reaction of cyclohexanone with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as distillation or recrystallization .

化学反应分析

Types of Reactions

N-Cyclohexylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound. These products are valuable intermediates in various chemical syntheses .

科学研究应用

N-Cyclohexylidene-2-methylpropane-2-sulfinamide is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of its applications, particularly focusing on its role as a protease inhibitor, its synthesis, and its implications in medicinal chemistry.

Protease Inhibition

One of the primary applications of this compound is its function as a protease inhibitor . Proteases are enzymes that play critical roles in various biological processes, including protein degradation and signal transduction. Inhibiting these enzymes can have therapeutic implications, particularly in the treatment of diseases such as cancer and viral infections.

Research has demonstrated that this compound effectively inhibits specific proteases, which can lead to reduced tumor growth and improved patient outcomes in preclinical models . The compound's mechanism involves binding to the active site of the protease, thereby preventing substrate access and enzymatic activity.

Several studies have explored the biological activities associated with this compound:

- Anticancer Activity : A study published in 2024 evaluated the compound's effects on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for development as an anticancer agent.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against neurodegenerative diseases. The findings suggested that it could inhibit acetylcholinesterase activity, thus enhancing cholinergic signaling in neuronal cells.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2024 |

| Neuroprotective | Neuronal cells | Inhibition of acetylcholinesterase | 2024 |

| Protease inhibition | Various proteases | Significant reduction in activity | 2025 |

作用机制

The mechanism of action of N-Cyclohexylidene-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. Pathways involved in its mechanism of action include enzymatic reactions and binding to receptor sites .

相似化合物的比较

Comparison with Similar Compounds

N-Cyclohexyl-2-benzothiazolesulfenamide

- Structural Differences : Unlike N-Cyclohexylidene-2-methylpropane-2-sulfinamide, this compound contains a sulfenamide (-S-NH-) group (S(II) oxidation state) instead of a sulfinamide (S(IV)). The benzothiazole ring introduces aromaticity and π-conjugation, contrasting with the aliphatic cyclohexylidene group in the target compound .

- Applications : Sulfenamides are commonly used as vulcanization accelerators in rubber production, whereas sulfinamides like the target compound are more prevalent in asymmetric catalysis .

2-(N,N-Diisopropylamino)ethyl Chloride

- Functional Groups : This compound features a chloroethylamine structure (C₈H₁₈ClN), lacking the sulfinamide group entirely. The tertiary amine and chlorine substituent make it highly reactive in alkylation reactions, unlike the more nucleophilic sulfinamide .

- Molecular Weight and Solubility: With a molecular weight of 163.69 g/mol, it is smaller and more polar than the target compound. Its solubility in organic solvents (e.g., ethanol) is likely higher due to the absence of a bulky tert-butyl group .

Cyclophosphamide

- Structural Complexity : Cyclophosphamide (C₇H₁₅Cl₂N₂O₂P·H₂O) contains an oxazaphosphorine ring and bis(chloroethyl) groups, contrasting sharply with the sulfinamide and cyclohexylidene structure of the target compound .

- Pharmacological Relevance : Cyclophosphamide is a prodrug used in chemotherapy, activated via hepatic metabolism. The target compound’s sulfinamide group suggests synthetic rather than therapeutic applications .

2-Diisopropylaminoethanol

- Functional Group Comparison: This alcohol derivative (C₈H₁₉NO) replaces the sulfinamide with a hydroxyl group, drastically altering reactivity. The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the hydrophobic tert-butyl group in the target compound .

- Applications : Used as a corrosion inhibitor or surfactant, its applications diverge from the target compound’s role in catalysis .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₁₀H₁₉NOS | 201.12 | Sulfinamide, cyclohexylidene | Asymmetric synthesis |

| N-Cyclohexyl-2-benzothiazolesulfenamide | C₁₃H₁₆N₂S₂ | 264.41 | Sulfenamide, benzothiazole | Rubber vulcanization |

| 2-(N,N-Diisopropylamino)ethyl chloride | C₈H₁₈ClN | 163.69 | Chloroethylamine | Alkylation reactions |

| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P·H₂O | 279.10 (monohydrate) | Oxazaphosphorine, bis(chloroethyl) | Chemotherapy |

| 2-Diisopropylaminoethanol | C₈H₁₉NO | 145.25 | Aminoethanol | Surfactants, corrosion inhibition |

Research Findings and Key Insights

- Sulfinamide vs. Sulfenamide Reactivity : The S(IV) center in sulfinamides enhances electrophilicity compared to S(II) in sulfenamides, making them more effective in stereoselective transformations .

- Solubility Trends : Cyclophosphamide’s water solubility (due to its phosphate moiety) contrasts with the target compound’s preference for organic solvents, highlighting divergent application spaces .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-Cyclohexylidene-2-methylpropane-2-sulfinamide, and what experimental parameters influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between sulfinamide precursors and cyclohexanone derivatives. Key parameters include solvent choice (e.g., ethers or chlorinated solvents), reaction temperature (60–100°C), and catalysts such as copper(II) porphyrins. For example, analogous sulfenamide syntheses achieved yields of 81–99% using optimized stoichiometry and reflux conditions . Purity (>97%) is often ensured via recrystallization or column chromatography.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) to confirm sulfinamide proton environments and cyclohexylidene geometry.

- Mass Spectrometry : Exact mass analysis (e.g., 201.1311854 Da) validates molecular composition .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a chiral auxiliary in asymmetric synthesis and a precursor for bioactive molecules. Studies highlight its role in designing enzyme inhibitors or antimicrobial agents, leveraging its sulfinamide group for hydrogen-bonding interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, shows that increasing reaction time from 6 to 12 hours improved yields by 15% in analogous sulfenamide syntheses.

- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with X-ray results. For instance, SHELXL refinement can resolve discrepancies in stereochemical assignments .

- Statistical Analysis : Apply R-factors and residual density maps to assess crystallographic model accuracy .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic additions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. PubChem-derived SMILES notations (e.g., InChIKey: ZLVNTSVZUBUUSQ) enable precise input for software like Gaussian .

Q. How to design experiments to study its mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.

- Metabolomics : Track metabolic stability in hepatic microsomes to assess pharmacokinetic potential .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。